1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone
Description
Properties
IUPAC Name |
2,2-diphenyl-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O2/c34-30(28-18-16-25(17-19-28)24-10-4-1-5-11-24)32-20-22-33(23-21-32)31(35)29(26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-19,29H,20-23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMRDKBVOUXWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone typically involves the reaction of 4-biphenylcarbonyl chloride with piperazine, followed by the introduction of the diphenylethanone group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Piperazine-Ethanone Derivatives
Key Observations :
- Substituent Polarity : Chloro and fluoro substituents (e.g., Compounds 15 and 17) increase melting points compared to methoxy groups (e.g., Compound 12: 107–109°C ), likely due to enhanced dipole interactions.
- Bulkiness : The biphenyl-4-ylcarbonyl group in the target compound introduces significant steric bulk, which may reduce solubility compared to smaller substituents like 4-chlorophenyl .
- Pharmacological Relevance: Dofequidar, a quinolinyloxy derivative, demonstrates the impact of extended aromatic systems on biological activity, such as ABCG2/BCRP inhibition .
Biological Activity
1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2,2-diphenylethanone is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound features a piperazine ring, a biphenylcarbonyl group, and a diphenylethanone moiety, suggesting diverse interactions with biological targets. Its unique structural characteristics make it a subject of interest in medicinal chemistry, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound's structural features include:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is often associated with various pharmacological activities.
- Biphenylcarbonyl Group : Enhances hydrophobic interactions with biological targets.
- Diphenylethanone Moiety : Contributes to the compound's ability to interact with enzymes and receptors.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. It has been evaluated in preclinical studies for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The inhibition of CDKs represents a promising strategy in cancer therapy due to its potential to halt tumor growth and induce apoptosis in cancer cells. The compound's selectivity for CDK inhibition may minimize off-target effects commonly seen with other similar agents.
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of various enzymes involved in disease processes. Preliminary studies suggest that it may target specific enzymes that play roles in metabolic pathways related to cancer and other diseases. For instance, compounds with similar structures have shown promise in inhibiting proteases and kinases, which are critical for tumor progression and metastasis.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key features and activities of selected compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| This compound | Biphenyl moiety, piperazine ring | CDK inhibitor | Selective inhibition profile |
| 4-(Biphenyl)carbonylpiperazine | Contains a biphenyl moiety | Potential enzyme inhibitor | Lacks diphenylethanone structure |
| Diphenhydramine | Piperazine derivative | Antihistamine activity | Primarily used for allergy relief |
| 1-(4-Methylpiperazin-1-yl)-2-benzoylphenone | Similar piperazine framework | Antiviral properties | Different substituents on the piperazine |
This comparison highlights the diversity within this chemical class while emphasizing the unique aspects of this compound that may confer distinct biological activities.
Case Studies
Several case studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing cell cycle arrest at the G1 phase through CDK inhibition.
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. The studies indicated minimal toxicity and favorable pharmacokinetic profiles, suggesting its potential for further development as an anticancer agent.
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C) to avoid side reactions.
- Solvent choice (DMF for acylation; THF for coupling) .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., biphenyl aromatic protons at δ 7.2–7.8 ppm; piperazine CH2 at δ 3.4–3.6 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~519.2 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement (e.g., dihedral angles between biphenyl and piperazine rings). Use SHELXL for refinement and OLEX2 for visualization .
Validation : Cross-reference with simulated spectra (DFT calculations) to confirm assignments .
Advanced: How can structural modifications influence receptor selectivity in pharmacological studies?
Answer:
Substituent effects are critical:
| Substituent | Impact on Activity | Example |
|---|---|---|
| Biphenyl-4-ylcarbonyl | Enhances hydrophobic interactions with GPCRs | Increased serotonin receptor affinity |
| Diphenylethanone | Stabilizes binding via π-π stacking | Improved metabolic stability |
| Piperazine ring | Modulates solubility and CNS penetration | Varies dopamine receptor selectivity |
Q. Methodology :
- Perform molecular docking (AutoDock Vina) to predict binding modes.
- Validate via in vitro receptor binding assays (IC50 comparisons) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions may arise from assay conditions or impurities:
Reproducibility Checks :
- Standardize cell lines (e.g., HEK293 for GPCR assays) and incubation times .
- Use HPLC-pure compound batches (≥98%) to exclude impurity-driven effects .
Mechanistic Studies :
- Conduct kinetic assays (e.g., SPR or ITC) to quantify binding thermodynamics .
- Compare with structurally analogous compounds (SAR tables) to identify outliers .
Case Example : Discrepancies in dopamine receptor affinity may stem from radioligand choice (e.g., [3H]spiperone vs. [3H]raclopride) .
Advanced: What computational strategies predict metabolic stability and toxicity?
Answer:
- ADMET Prediction : Use SwissADME or ProTox-II to estimate:
- Cytochrome P450 interactions (e.g., CYP3A4 oxidation sites on biphenyl).
- hERG channel inhibition risk (linked to piperazine basicity) .
- Metabolite Identification :
- Simulate phase I/II metabolism (ACD/Percepta).
- Validate with in vitro hepatocyte assays .
Data Integration : Combine computational results with experimental LC-MS/MS metabolite profiling .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
- Intermediate Stability : Biphenylcarbonyl-piperazine may degrade under prolonged storage; use inert atmosphere (N2) .
- Yield Optimization : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale batches .
- Solvent Recovery : Implement distillation systems for DMF and THF reuse to reduce costs .
Advanced: How does crystallographic data inform polymorph control?
Answer:
- Polymorph Screening : Use solvent-drop grinding (CH3CN, MeOH) with OLEX2 analysis to identify stable forms .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds in diphenylethanone) to predict stability .
Impact : Metastable polymorphs may alter dissolution rates, affecting in vivo bioavailability .
Advanced: What strategies validate target engagement in complex biological systems?
Answer:
- Photoaffinity Labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins. Confirm via Western blot .
- Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts after compound treatment .
Controls : Include inactive enantiomers or structural analogs to rule out nonspecific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
